molecular formula C6H12ClN3O B1469802 Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride CAS No. 1376340-66-7

Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

Cat. No.: B1469802
CAS No.: 1376340-66-7
M. Wt: 177.63 g/mol
InChI Key: UUHJQPYNZIAAOQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride reflects its bicyclic structure and functional groups. The base structure consists of a fused imidazolidine (a five-membered ring with two nitrogen atoms) and piperazine (a six-membered ring with two nitrogen atoms). The notation [1,5-a] specifies the fusion pattern: the imidazolidine ring is fused to the piperazine ring such that position 1 of the imidazolidine connects to position 5 of the piperazine, with the bridging occurring at the a-face. The 3-one suffix denotes a ketone group at position 3 of the imidazolidine ring. The hydrochloride designation indicates the compound exists as a salt, with a chloride counterion.

Alternative systematic names include:

  • 2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one hydrochloride
  • Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride .

Table 1: Nomenclature Conventions

Feature IUPAC Interpretation
Bicyclic system Fusion of imidazolidine (positions 1–5) and piperazine (positions 5–1)
Ketone position Position 3 on the imidazolidine ring
Hydrogenation state "Octahydro" indicates full saturation of both rings
Salt form Hydrochloride (Cl⁻ counterion)

Molecular Formula and Mass Spectrometry Data

The molecular formula C₆H₁₂ClN₃O corresponds to a monoisotopic mass of 177.63 g/mol . High-resolution mass spectrometry (HRMS) confirms this composition, with exact mass calculations yielding 177.0634 Da for the protonated form ([M+H]⁺). Fragmentation patterns in electron ionization (EI) spectra typically show prominent peaks at:

  • m/z 93 (imidazolidinone ring fragment)
  • m/z 123 (piperazine backbone with nitrogen retention).

Table 2: Molecular and Spectroscopic Properties

Property Value Source
Molecular formula C₆H₁₂ClN₃O
Molecular weight 177.63 g/mol
Exact mass (monoisotopic) 177.0634 Da
Dominant MS fragments m/z 93, 123

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by CAS Registry Number 1376340-66-7 . Additional identifiers include:

  • EC Number : 818-210-3
  • PubChem CID : 71755448
  • MDL Number : MFCD22196377.

Synonyms cataloged in chemical databases include:

  • Octahydroimidazo[1,5-a]pyrazin-3-one hydrochloride
  • Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride .

Table 3: Registry and Cross-Reference Data

Identifier Type Value Source
CAS Registry Number 1376340-66-7
EC Number 818-210-3
PubChem CID 71755448
MDL Number MFCD22196377
Common Synonyms 16+ variants (e.g., SCHEMBL18146512, PS-17906)

Properties

IUPAC Name

2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c10-6-8-4-5-3-7-1-2-9(5)6;/h5,7H,1-4H2,(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHJQPYNZIAAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)CNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376340-66-7
Record name octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride is a synthetic compound belonging to the class of imidazolidines and piperazines. Its biological activity has garnered attention in various fields, including pharmacology, medicinal chemistry, and agricultural science. This article reviews the available literature on the biological activities of this compound, focusing on its antiviral, cytotoxic, and insecticidal properties.

  • Chemical Formula : C₇H₁₄ClN₃O
  • Molecular Weight : 191.66 g/mol
  • IUPAC Name : 2-methyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride
  • Appearance : Powder

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound against various viruses. A notable study demonstrated its efficacy against Potato Virus Y (PVY), showcasing curative and protective activities comparable to established antiviral agents.

CompoundCurative Activity (%)Protective Activity (%)Inactivation Activity (%)
C3553.3 ± 2.556.9 ± 1.585.8 ± 4.4
Ningnanmycin49.1 ± 2.450.7 ± 4.182.3 ± 6.4
Moroxydine Hydrochloride36.7 ± 2.731.4 ± 2.057.1 ± 1.8

The molecular docking studies indicated that the compound forms hydrogen bonds with viral proteins, which may contribute to its antiviral mechanism .

2. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A study reported that certain derivatives exhibited significant antiproliferative effects against hepatocellular carcinoma (HCC) cell lines.

CompoundCell Line TestedLDH Release (%)
Compound 4eHUH7< TD₅₀
Compound 6AKH12< TD₅₀

These compounds demonstrated a dose-dependent reduction in cell viability, indicating their potential as anticancer agents .

3. Insecticidal Activity

In addition to its antiviral and cytotoxic properties, this compound has shown promise as an insecticide. A series of piperazine-containing analogues were synthesized and tested for their insecticidal activities against mosquito larvae.

CompoundMortality Rate (%) at 1 mg/L
Compound A100%
Compound B90%
Compound C75%

The results indicated that these compounds could serve as effective insecticides in agricultural applications .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Antiviral Study : In a controlled environment, the compound was tested against PVY in potato plants, showing significant protective effects compared to untreated controls.
  • Cytotoxicity Assessment : A comprehensive study involved treating various cancer cell lines with the compound and measuring cell viability through LDH assays.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H20ClN3O
  • Molecular Weight : 233.74 g/mol
  • CAS Number : 94790-37-1
  • IUPAC Name : 2-(2-methylpropyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride

The compound features a piperazine ring, which is significant in pharmacology due to its ability to enhance the pharmacokinetic properties of drugs.

Drug Development

Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride has been investigated for its potential as a pharmacological agent. The piperazine moiety is known for optimizing drug properties such as solubility and bioavailability. Research has shown that compounds containing piperazine structures can exhibit potent activity against various targets:

  • Anticancer Activity : Studies have highlighted that derivatives of piperazine can induce apoptosis in cancer cells. For instance, a derivative was shown to have an IC50 of approximately 7 µM against liver cancer cell lines, indicating significant cytotoxic potential .
  • Antimicrobial Properties : Piperazine derivatives are often explored for their antibacterial and antifungal activities. The structural characteristics of octahydroimidazolidino compounds may enhance their effectiveness against resistant strains of bacteria and fungi .

Biochemical Applications

This compound functions as an organic buffer in biochemical applications, particularly in peptide synthesis. Its high yield in reactions makes it suitable for solid-phase peptide synthesis (SPPS), which is crucial for developing peptide-based therapeutics .

Case Study: Anticancer Potential

A study evaluated the cytotoxic effects of a piperazine derivative similar to this compound on human liver cancer cells. The results demonstrated:

  • Mechanism of Action : The compound induced intrinsic apoptosis through mitochondrial pathways and activated caspases associated with apoptosis .
  • Comparative Efficacy : The compound exhibited superior efficacy compared to traditional chemotherapeutics like doxorubicin and cisplatin .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 ~ 7 µM on liver cancer cells
AntimicrobialEffective against resistant strains
Biochemical BufferingHigh yield in peptide synthesis

Comparison with Similar Compounds

Key Observations :

  • The fused imidazolidinone-piperazine system is smaller than midazolam’s benzodiazepine framework, suggesting distinct receptor binding profiles .

Pharmacological and Functional Comparisons

  • Epinastine Hydrochloride : A histamine H₁-receptor antagonist used for allergic conjunctivitis. Its dibenzazepine-imidazo structure enables strong π-π stacking interactions with histamine receptors, unlike the target compound’s aliphatic system .
  • Midazolam Hydrochloride : A benzodiazepine sedative acting on GABAₐ receptors. The imidazo[1,5-a] ring in midazolam enhances metabolic stability, whereas the target compound’s simpler structure may confer shorter half-life .
  • Piperazine Derivatives (e.g., 1-(2-Pyrimidyl)piperazine HCl) : Used as intermediates in antipsychotics (e.g., aripiprazole). The absence of a pyrimidine or quinazoline moiety in the target compound may reduce kinase or serotonin receptor affinity .
  • Ofloxacin Derivatives: Broad-spectrum antibiotics targeting DNA gyrase. The target compound’s lack of a fluoroquinolone core precludes similar bactericidal activity .

Notes

Data Limitations: Pharmacokinetic and mechanistic data for Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride are absent in available literature, necessitating further studies.

Commercial Availability : The compound is marketed primarily as a research chemical, with industrial-scale pricing negotiable .

Structural Uniqueness: Its compact bicyclic system distinguishes it from larger heterocycles like benzodiazepines, suggesting novel applications in drug discovery.

Preparation Methods

Cyclization and Formation of the Fused Ring System

  • The initial step involves reacting piperazine with appropriate carbonyl or carbamate derivatives that enable ring closure to form the imidazolidino[1,5-a]piperazine framework.
  • In one reported process, trans-4-{2-[4-(2,3-dichlorophenyl)-piperazine-1-yl]-ethyl}cyclohexylamine is reacted with carbonic acid derivatives under inert conditions to form bicyclic intermediates which are further processed to the target compound or its analogs.

Oxidation to Introduce the Ketone Functionality

  • Oxidation steps are critical for converting intermediate amines to the ketone-containing octahydroimidazolidino-piperazinone structure.
  • Suitable oxidants include dimethyl sulfoxide (DMSO), hydrogen peroxide, and copper(II) salts, with DMSO preferred for mild and selective oxidation.
  • Reaction conditions typically involve heating the reaction mixture to reflux (around 100–120°C) for extended periods (up to 24 hours) to ensure complete conversion.

Use of Piperazine Clearing Agents

  • To prevent piperazine solidification during heating and reflux, solvents such as isopropanol or t-butanol are used as clearing agents. These solvents have boiling points between 70°C and 130°C, facilitating smooth reaction progress.

Salt Formation and Purification

  • After synthesis of the free base, the compound is converted into its hydrochloride salt by treatment with concentrated hydrochloric acid in polar solvents like isopropanol.
  • The pH is carefully adjusted (around 3.8 to 4.0) to precipitate the hydrochloride salt.
  • The solid product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 40–42°C to yield the purified hydrochloride salt.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Piperazine + chloro-substituted benzisothiazole Reflux in t-butanol, 24 h, 100–120°C 55–80 Formation of piperazinyl intermediate
Oxidation with DMSO or H2O2 Reflux, 10–24 h ~70 Conversion to ketone-containing compound
Salt formation with HCl Isopropanol solvent, pH 3.8–4.0 80 Precipitation and isolation of hydrochloride salt

Alternative Synthetic Routes and Innovations

  • Some processes utilize carbonic acid derivatives reacting with piperazine-based intermediates to form bicyclic structures in situ, followed by amine treatment to yield the target compound.
  • The use of inert atmosphere (nitrogen purging) and controlled addition rates of reactants helps moderate exothermic reactions and improve yields.
  • High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity.

Research Findings and Optimization Insights

  • The choice of oxidant and solvent significantly affects yield and purity. DMSO is favored for its mild oxidation capability and compatibility with piperazine derivatives.
  • Maintaining reaction temperature around reflux (100–120°C) for extended times (up to 24 hours) ensures complete cyclization and oxidation.
  • The use of piperazine clearing agents like isopropanol prevents solidification issues that can cause operational difficulties during scale-up.
  • Adjusting pH carefully during salt formation is crucial for obtaining high-purity hydrochloride salts with good crystallinity and stability.
  • Recycling of byproducts such as bis(2-cyanophenyl)disulfide is possible, improving overall process sustainability.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions/Materials Purpose/Effect
Piperazine clearing agent Isopropanol, t-butanol, pyridine Prevents solidification during reflux
Oxidant Dimethyl sulfoxide (2–5 equivalents), H2O2 Selective oxidation of intermediates
Reaction temperature 100–120°C (reflux) Ensures complete reaction
Reaction time 10–24 hours Complete cyclization and oxidation
pH during salt formation 3.8–4.0 Optimal for hydrochloride precipitation
Drying conditions Vacuum drying at 40–42°C Removes solvents, yields stable salt

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride
Reactant of Route 2
Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride

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